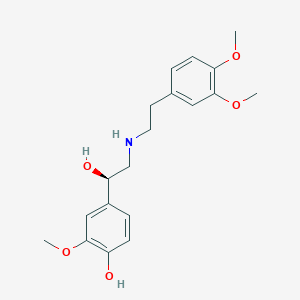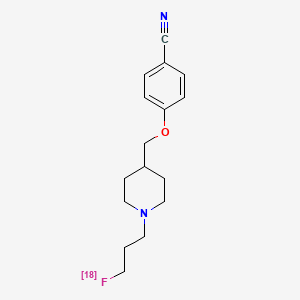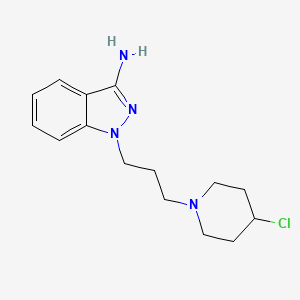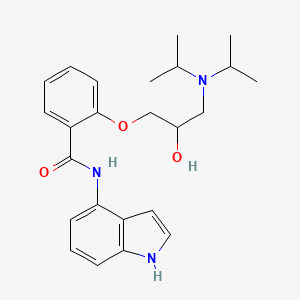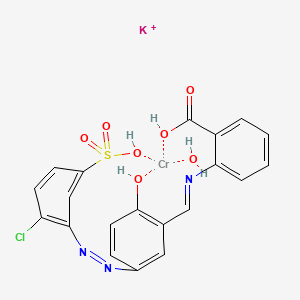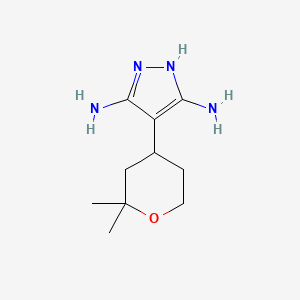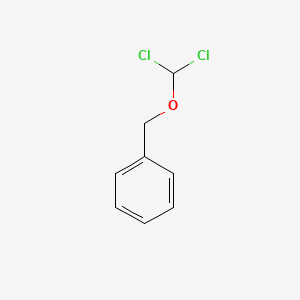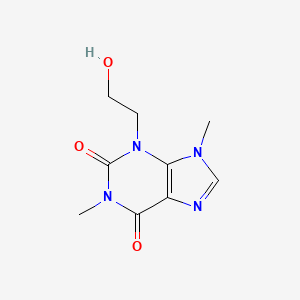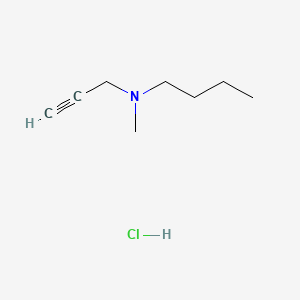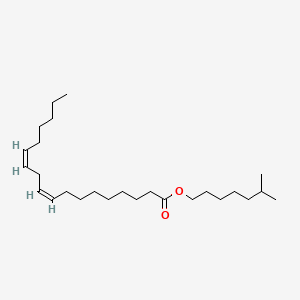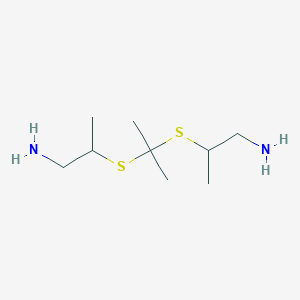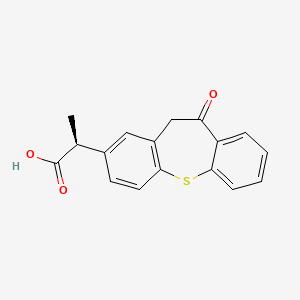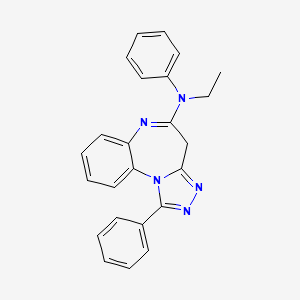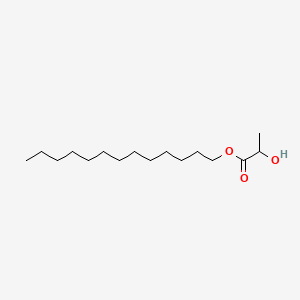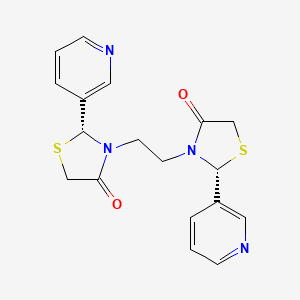
(R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is a complex organic compound featuring a thiazolidinone ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) typically involves the reaction of 3-pyridinecarboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
化学反応の分析
Types of Reactions
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce thiazolidinone alcohols.
科学的研究の応用
Chemistry
In chemistry, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further research in developing new antibiotics.
Medicine
In medicine, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is being investigated for its anti-inflammatory properties. It may interact with specific enzymes involved in the inflammatory response, providing a basis for new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics and materials science.
作用機序
The mechanism of action of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from binding to bacterial enzymes, disrupting their function and leading to cell death. The anti-inflammatory effects could be due to inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(2-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(4-pyridinyl)-4-thiazolidinone)
Uniqueness
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) stands out due to its specific stereochemistry and the presence of both pyridine and thiazolidinone rings
特性
CAS番号 |
131420-44-5 |
|---|---|
分子式 |
C18H18N4O2S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
(2R)-3-[2-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c23-15-11-25-17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-26-18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m1/s1 |
InChIキー |
GKVUODRVRSGRAM-QZTJIDSGSA-N |
異性体SMILES |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCN3[C@H](SCC3=O)C4=CN=CC=C4 |
正規SMILES |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCN3C(SCC3=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


